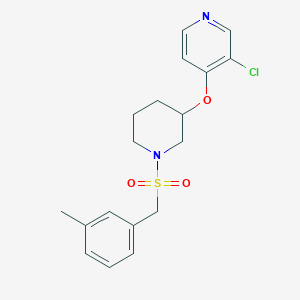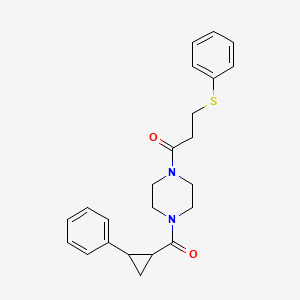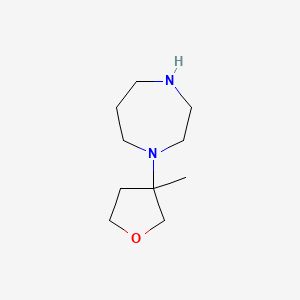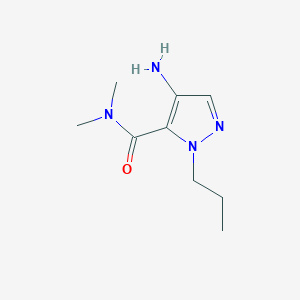![molecular formula C24H20N2O2S B2693060 (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine CAS No. 1993618-68-0](/img/structure/B2693060.png)
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine is a complex organic compound with the molecular formula C24H20N2O2S. This compound is notable for its unique structure, which includes a quinoline core substituted with a phenylsulfonyl group and a methylene bridge connecting to a 4-methylphenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the phenylsulfonyl group. The final step involves the formation of the methylene bridge connecting the 4-methylphenyl group to the quinoline core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for research and application.
化学反应分析
Types of Reactions
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent choice, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
(4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, such as polymers and coatings.
作用机制
The mechanism by which (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
Similar compounds include other quinoline derivatives and phenylsulfonyl-substituted molecules. Examples include:
Quinoline: A simpler analog with a similar core structure but lacking the additional substituents.
Phenylsulfonylquinoline: A compound with a phenylsulfonyl group attached to the quinoline core but without the methylene bridge and 4-methylphenyl group.
Uniqueness
What sets (4-methylphenyl){(1E)-[7-methyl-2-(phenylsulfonyl)quinolin-3-yl]methylene}amine apart is its specific combination of substituents, which confer unique chemical and biological properties
属性
IUPAC Name |
1-[2-(benzenesulfonyl)-7-methylquinolin-3-yl]-N-(4-methylphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-17-9-12-21(13-10-17)25-16-20-15-19-11-8-18(2)14-23(19)26-24(20)29(27,28)22-6-4-3-5-7-22/h3-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIYGMFVFJRRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(N=C3C=C(C=CC3=C2)C)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(3-methylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2692978.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2692980.png)

![N-[3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]adamantane-1-carboxamide](/img/structure/B2692983.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2692985.png)

![2-[4-(4-Fluorobenzyl)piperazino]-1-morpholino-1-ethanone](/img/structure/B2692990.png)



![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2692998.png)
![2-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2692999.png)
![2-{4-nitro-1'H-[1,4'-bipyrazol]-1'-yl}ethan-1-amine](/img/structure/B2693000.png)
